n,n'-(2-Benzylbutane-1,4-diyl)dibenzamide
Description
N,N'-(2-Benzylbutane-1,4-diyl)dibenzamide is a bisamide derivative featuring a central butane-1,4-diyl backbone substituted with a benzyl group at the 2-position and benzamide termini. The benzyl substituent introduces steric bulk and aromaticity, which may influence solubility, crystallinity, and reactivity compared to simpler dibenzamides .
Properties
CAS No. |
5342-98-3 |
|---|---|
Molecular Formula |
C25H26N2O2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[3-(benzamidomethyl)-4-phenylbutyl]benzamide |
InChI |
InChI=1S/C25H26N2O2/c28-24(22-12-6-2-7-13-22)26-17-16-21(18-20-10-4-1-5-11-20)19-27-25(29)23-14-8-3-9-15-23/h1-15,21H,16-19H2,(H,26,28)(H,27,29) |
InChI Key |
HYKGFVNRROQAFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCNC(=O)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide typically involves the reaction of benzylamine with butane-1,4-diyl dibenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and advanced purification techniques are employed to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.
Substitution: The benzyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Molecular Features
Key structural analogs and their distinguishing features are summarized below:
Table 1: Molecular Properties of Dibenzamide Derivatives
Key Observations :
- The benzyl substitution in the target compound increases molecular weight and hydrophobicity compared to unsubstituted analogs like C₁₈H₂₀N₂O₂ .
- Methoxy groups (e.g., in C₁₉H₂₂N₂O₃) enhance solubility in polar solvents, as evidenced by NMR shifts in (CD₃)₂CO .
Spectroscopic and Analytical Data
NMR Spectral Comparison
- N,N'-(1-Methoxybutane-1,4-diyl)dibenzamide :
- ¹H NMR : δ 1.76–1.96 (m, 4H, CH₂), 3.28 (s, 3H, OCH₃), 5.24 (m, 1H, CH), 7.43–7.96 (m, 10H, Ph).
- ¹³C NMR : δ 53.79 (OCH₃), 81.51 (CH), 167.85 (C=O).
- N,N'-(1,4-Dimethoxybutane-1,4-diyl)dibenzamide :
- ¹H NMR : δ 3.32 (s, 6H, OCH₃), 5.34 (m, 2H, CH).
- ¹³C NMR : δ 55.62 (OCH₃), 82.36 (CH), 167.38 (C=O).
Key Observations :
- Methoxy substituents cause upfield shifts in CH groups (e.g., δ 5.24 vs. 5.34) due to electron-donating effects .
- The benzyl group in the target compound would likely downshift aromatic protons due to increased electron density.
Mass Spectrometry and Elemental Analysis
- N,N'-(butane-1,4-diyl)dibenzamide :
- m/z : 296.15 (100%), 297.16 (19.5%).
- Elemental Analysis : C 72.95%, H 6.80%, N 9.45%, O 10.80%.
- N,N'-(1-Methoxybutane-1,4-diyl)dibenzamide :
- HRMS (ESI) : Found m/z 349.15109 (calculated 349.15226 for C₁₉H₂₂N₂O₃ + Na⁺).
Key Observations :
- Methoxy or benzyl substituents increase the molecular ion mass-to-charge ratio, aiding differentiation in HRMS .
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